

Application Notes and Protocols for (6R)-ML753286 in Pharmacokinetic Interaction Studies

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Compound of Interest		
Compound Name:	(6R)-ML753286	
Cat. No.:	B15571285	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6R)-ML753286 is a potent and highly selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a crucial ATP-binding cassette (ABC) transporter. BCRP plays a significant role in the absorption, distribution, and excretion of numerous drugs, and its inhibition can lead to clinically relevant drug-drug interactions (DDIs). The high selectivity of (6R)-ML753286, with minimal activity against other key transporters such as P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs), or major cytochrome P450 (CYP) enzymes, makes it an invaluable tool for isolating and studying BCRP-mediated pharmacokinetic phenomena.[1]

These application notes provide detailed protocols for utilizing **(6R)-ML753286** in both in vitro and in vivo pharmacokinetic interaction studies to elucidate the role of BCRP in the disposition of investigational drugs.

Data Presentation In Vitro Inhibitory Potency of (6R)-ML753286

The following table summarizes the inhibitory potency (IC50) of **(6R)-ML753286** against BCRP and its selectivity over other clinically relevant transporters and CYP enzymes. This data



highlights its utility as a specific BCRP inhibitor.

Transporter/En zyme	Test System	Probe Substrate	(6R)-ML753286 IC50 (μM)	Reference
BCRP (Human)	Inside-out membrane vesicles	[³H]-Estrone-3- sulfate	0.015	[1]
P-gp (Human)	P-gp overexpressing cells	[³H]-Digoxin	> 50	[1]
OATP1B1 (Human)	OATP1B1- transfected HEK293 cells	[³H]-Estradiol- 17β-glucuronide	> 50	[1]
OATP1B3 (Human)	OATP1B3- transfected HEK293 cells	[³H]- Cholecystokinin- 8	> 50	[1]
CYP1A2 (Human)	Human liver microsomes	Phenacetin	> 50	[1]
CYP2C9 (Human)	Human liver microsomes	Diclofenac	> 50	[1]
CYP2C19 (Human)	Human liver microsomes	S-mephenytoin	> 50	[1]
CYP2D6 (Human)	Human liver microsomes	Dextromethorpha n	> 50	[1]
CYP3A4 (Human)	Human liver microsomes	Midazolam/Testo sterone	> 50	[1]

In Vitro ADME Properties of (6R)-ML753286

This table outlines the key absorption, distribution, metabolism, and excretion (ADME) properties of **(6R)-ML753286** determined from in vitro assays.



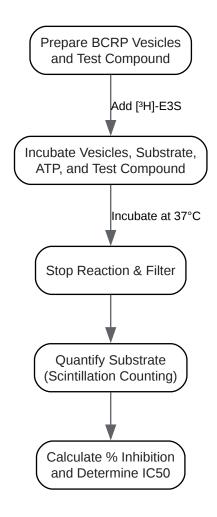
Parameter	Assay System	Result	Conclusion	Reference
Permeability	Caco-2 cells	Papp (A → B): >10 x 10 ⁻⁶ cm/s	High Permeability	[1]
Efflux Ratio	Caco-2 cells	< 2	Not a substrate of efflux transporters (e.g., P-gp, BCRP)	[1]
Metabolic Stability	Human Liver Microsomes	Low to Medium Clearance	Moderately stable	[1]
Metabolic Stability	Rat Liver Microsomes	Low to Medium Clearance	Moderately stable	[1]

Experimental Protocols In Vitro BCRP Inhibition Assay

This protocol details the methodology to determine the IC50 value of a test compound, such as **(6R)-ML753286**, for BCRP-mediated transport.

Workflow for In Vitro BCRP Inhibition Assay





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Caption: Workflow for determining BCRP inhibition.

Materials:

- BCRP-overexpressing inside-out membrane vesicles
- Control membrane vesicles (without BCRP)
- (6R)-ML753286 or other test inhibitor
- [3H]-Estrone-3-sulfate (probe substrate)
- ATP and AMP
- Assay buffer (e.g., Tris-HCl, pH 7.4 with MgCl₂)



Scintillation fluid and counter

Procedure:

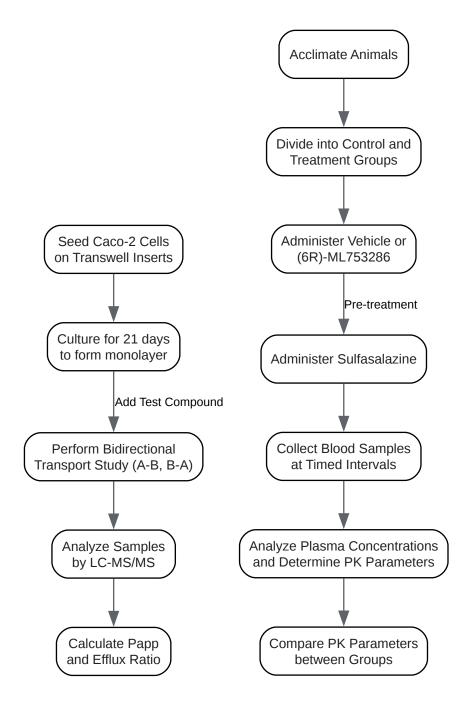
- Prepare serial dilutions of (6R)-ML753286 in the assay buffer.
- In a 96-well plate, add the test inhibitor dilutions, BCRP or control vesicles, and [3H]-Estrone-3-sulfate.
- Initiate the transport reaction by adding ATP (for BCRP-mediated transport) or AMP (as a negative control).
- Incubate the plate at 37°C for a predetermined linear time period (e.g., 5 minutes).
- Stop the reaction by adding ice-cold wash buffer and rapidly filtering the contents through a filter plate.
- Wash the filters to remove unbound substrate.
- Add scintillation fluid to the wells and quantify the amount of transported [3H]-Estrone-3-sulfate using a scintillation counter.
- Calculate the percentage of BCRP-specific transport inhibited by (6R)-ML753286 at each concentration and determine the IC50 value by non-linear regression analysis.

Caco-2 Permeability Assay

This protocol is used to assess the intestinal permeability of a compound and determine if it is a substrate of efflux transporters.

Workflow for Caco-2 Permeability Assay





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References



- 1. Item Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - Taylor & Francis Group - Figshare [tandf.figshare.com]
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